
2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophényl)thiazole est un composé hétérocyclique contenant à la fois des cycles pyridine et thiazole. Ce composé présente un intérêt en raison de ses applications potentielles dans divers domaines tels que la chimie médicinale, la chimie agricole et la science des matériaux. La présence d'atomes de chlore dans sa structure peut influencer sa réactivité chimique et son activité biologique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophényl)thiazole implique généralement la formation du cycle thiazole suivie de l'introduction des groupes chloropyridinyle et dichlorophényle. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions spécifiques. Par exemple, une réaction entre la 2-chloropyridine-4-carbaldéhyde et la 2,5-dichlorophénylthiourée en présence d'une base telle que le carbonate de potassium peut produire le composé thiazole souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la scalabilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophényl)thiazole peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les sulfoxydes ou sulfones correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de la thiazolidine.
Substitution : Les atomes de chlore dans le composé peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque peuvent être utilisés pour les réactions d'oxydation.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols ou les alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule.
Applications de la recherche scientifique
Le 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophényl)thiazole a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu'agent pharmaceutique en raison de son activité biologique. Il peut présenter des propriétés antimicrobiennes, antifongiques ou anticancéreuses.
Chimie agricole : Il peut être utilisé comme précurseur pour la synthèse d'agrochimiques tels que des herbicides ou des pesticides.
Science des matériaux : La structure unique du composé en fait un candidat pour le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la conductivité ou la fluorescence.
Mécanisme d'action
Le mécanisme d'action du 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophényl)thiazole dépend de son application spécifique. En chimie médicinale, le composé peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, conduisant à l'inhibition ou à l'activation de voies biologiques. La présence d'atomes de chlore peut améliorer son affinité de liaison et sa spécificité envers ces cibles.
Applications De Recherche Scientifique
2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties.
Agricultural Chemistry: It can be used as a precursor for the synthesis of agrochemicals such as herbicides or pesticides.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of chlorine atoms can enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(2-Chloropyridin-4-yl)-4-phénylthiazole : Manque les atomes de chlore supplémentaires sur le cycle phényle.
2-(2-Chloropyridin-4-yl)-4-(4-chlorophényl)thiazole : Contient un seul atome de chlore sur le cycle phényle.
2-(2-Chloropyridin-4-yl)-4-(2,4-dichlorophényl)thiazole : A des atomes de chlore dans des positions différentes sur le cycle phényle.
Unicité
La disposition unique des atomes de chlore dans le 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophényl)thiazole peut influencer sa réactivité chimique et son activité biologique, le distinguant des composés similaires. Cette structure spécifique peut entraîner des profils pharmacologiques ou des propriétés matérielles différents, soulignant son potentiel pour des applications diverses.
Propriétés
Formule moléculaire |
C14H7Cl3N2S |
|---|---|
Poids moléculaire |
341.6 g/mol |
Nom IUPAC |
2-(2-chloropyridin-4-yl)-4-(2,5-dichlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C14H7Cl3N2S/c15-9-1-2-11(16)10(6-9)12-7-20-14(19-12)8-3-4-18-13(17)5-8/h1-7H |
Clé InChI |
VUOHICVJNNXQNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2=CSC(=N2)C3=CC(=NC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


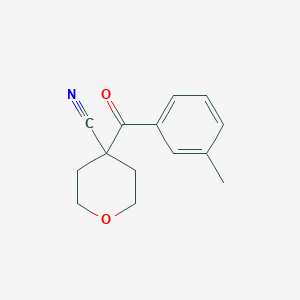
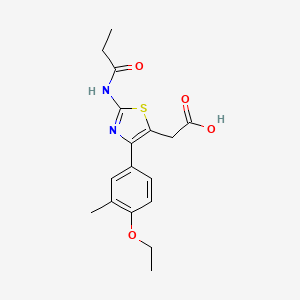
![2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11795994.png)


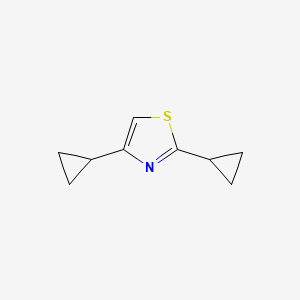


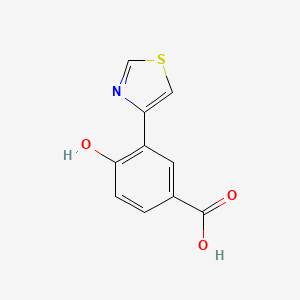
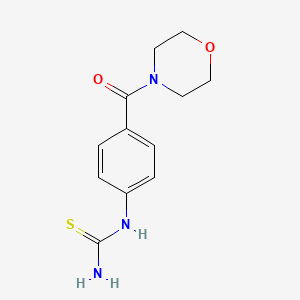


![6-(4-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796059.png)

